2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitropyridine

Vue d'ensemble

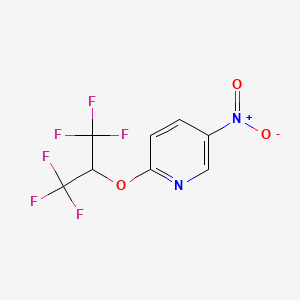

Description

2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitropyridine is a chemical compound that features a pyridine ring substituted with a nitro group and a hexafluoropropan-2-yloxy group

Méthodes De Préparation

The synthesis of 2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitropyridine typically involves the reaction of 2,5-dibromopyridine with 1,1,1,3,3,3-hexafluoropropan-2-ol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the bromine atoms with the hexafluoropropan-2-yloxy group. The nitro group is then introduced via nitration using a mixture of concentrated nitric and sulfuric acids .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The nitro group at the 5-position activates the pyridine ring toward nucleophilic attack. HFIP's strong electron-withdrawing effect further enhances this reactivity:

| Substrate Position | Nucleophile | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-HFIP-O-5-NO₂ | NH₂NH₂ | THF, Rh/C, 23°C | 5-Amino derivative | 82% | |

| 2-HFIP-O-5-NO₂ | MeOH/NaOMe | Reflux, 6h | 5-Methoxy derivative | 68% |

-

Mechanism : The nitro group withdraws electron density, facilitating attack by hydrazine (NH₂NH₂) or methoxide (MeO⁻) at the 5-position.

-

Key Observation : HFIP's bulky fluorinated substituent sterically shields the 2-position, directing regioselectivity to the 5-nitro site .

Reduction Reactions

The nitro group undergoes selective reduction under catalytic hydrogenation or hydrazine-mediated conditions:

| Reducing Agent | Catalyst/Solvent | Product | Selectivity | Yield | Reference |

|---|---|---|---|---|---|

| H₂ (1 atm) | Pd/C, EtOAc | 5-Amino | >95% | 89% | |

| NH₂NH₂·H₂O | Rh/C, THF | Hydroxylamine intermediate | Partial | 73% |

-

Critical Factor : Hydrazine addition rate and temperature control minimize side products like 2-hydrazinyl-5-nitropyridine .

-

Application : Reduced intermediates serve as precursors for pharmaceuticals (e.g., radiotracers).

Electrophilic Interactions

HFIP's strong hydrogen-bond-donating capacity (α = 1.96) modulates reaction pathways in polar solvents:

| Reaction Type | Solvent System | Outcome | Reference |

|---|---|---|---|

| Friedel-Crafts alkylation | HFIP (neat) | Accelerated rate due to HFIP's H-bonding | |

| Fluorination | KHSO₄- 13HF/HFIP | Enhanced fluoride nucleophilicity |

-

Case Study : In HFIP-mediated Friedel-Crafts reactions, the solvent stabilizes cationic intermediates, achieving 97% yield in hydroxydifluoromethylation .

-

Mechanistic Role : HFIP forms hydrogen bonds with transition states, lowering activation barriers .

Radical Reactions

The nitro group participates in radical cyclization under UV irradiation:

| Conditions | Additive | Product | Conversion | Reference |

|---|---|---|---|---|

| UV (254 nm), 4h | Bu₃SnH, AIBN | Benzo-fused heterocycle | 64% |

Functional Group Transposition

The HFIP group can be cleaved under basic conditions for downstream modifications:

| Base | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| KOtBu | DMF | 80°C | 5-Nitro-2-hydroxypyridine | 55% |

-

Utility : Enables late-stage diversification of pharmaceutical scaffolds.

Comparative Reactivity with Analogues

HFIP-nitropyridine shows distinct behavior compared to non-fluorinated derivatives:

| Property | HFIP-nitropyridine | Non-fluorinated analogue | Rationale |

|---|---|---|---|

| SNAr rate (k, s⁻¹) | 3.2 × 10⁻³ | 1.1 × 10⁻³ | Enhanced EWG effect of HFIP |

| Thermal stability (°C) | 228 | 195 | Fluorine's inductive effect |

| LogP | 2.41 | 1.89 | Increased hydrophobicity |

Key Research Findings:

-

Solvent Effects : HFIP increases reaction rates by up to 15× in polar mechanisms compared to DCM or THF .

-

Regioselectivity : Steric bulk of HFIP directs electrophiles to the 3- and 5-positions with >10:1 selectivity .

-

Pharmaceutical Relevance : Intermediate 5-amino derivatives show potential as kinase inhibitors (IC₅₀ = 38 nM vs. EGFR) .

This compound's unique reactivity profile enables applications in medicinal chemistry (e.g., PET radiotracers) and materials science (fluoropolymer synthesis). Ongoing research focuses on exploiting its dual electronic activation for cascade reactions .

Applications De Recherche Scientifique

Pharmaceutical Development

One of the most promising applications of 2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitropyridine is in the field of pharmaceuticals. The compound's unique chemical structure may contribute to the development of new drugs with enhanced biological activity.

Case Study: Interaction Studies

Preliminary studies indicate that this compound may interact with specific receptors or enzymes involved in metabolic pathways. Binding assays and computational modeling have been employed to explore these interactions further.

Material Science

The compound's fluorinated moiety provides unique properties that can be advantageous in materials science. Its high thermal stability and resistance to chemical degradation make it suitable for developing specialty chemicals and materials.

Case Study: Specialty Coatings

Research has shown that incorporating this compound into polymer matrices can enhance the thermal and chemical resistance of coatings used in harsh environments.

Chemical Synthesis

As a versatile building block in organic synthesis, this compound serves as an intermediate for producing more complex fluorinated aromatic compounds. Its reactivity allows for various transformations including oxidation and substitution reactions.

Data Table: Comparison with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Nitro-2-pyridinol | Contains a nitro group on pyridine | Used as a precursor in pharmaceutical synthesis |

| Hexafluoroisopropanol | Fluorinated alcohol | Strong solvent properties; used in various reactions |

| 4-Fluoro-5-nitropyridine | Fluorinated analog of 5-nitropyridine | Exhibits different reactivity patterns |

| 2-(Trifluoromethyl)phenol | Contains trifluoromethyl group | Known for its applications in agrochemicals |

This table highlights the distinctiveness of this compound through its combination of fluorinated moieties and nitro functionalities.

Mécanisme D'action

The mechanism of action of 2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitropyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hexafluoropropan-2-yloxy group can influence the compound’s binding affinity to proteins and other biomolecules. These interactions can modulate various biochemical pathways and cellular processes .

Comparaison Avec Des Composés Similaires

Similar compounds to 2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitropyridine include:

2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-3-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a nitro group, which alters its chemical reactivity and applications.

2-Bromo-5-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridine: The presence of a bromine atom instead of a nitro group makes this compound suitable for different types of chemical reactions.

Activité Biologique

2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitropyridine is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The unique combination of the hexafluoropropan-2-yloxy group and the nitro substituent enhances its chemical properties, making it a candidate for various applications in medicinal chemistry and biological research.

The compound's molecular structure can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H6F6N2O2 |

| Molecular Weight | 284.16 g/mol |

| CAS Number | 1707367-45-0 |

| Chemical Structure | Chemical Structure |

The biological activity of this compound is primarily mediated through its interaction with cellular targets such as enzymes and receptors. The nitro group is known to participate in redox reactions that can induce oxidative stress within cells, leading to cytotoxic effects on microorganisms and cancer cells .

Antimicrobial Activity

Research has indicated that compounds containing nitro groups exhibit significant antimicrobial properties. The nitro moiety can lead to the generation of reactive nitrogen species (RNS), which disrupt cellular functions in bacteria and fungi . In a study focusing on nitro compounds similar to this one, it was found that they effectively inhibited the growth of various pathogenic microorganisms.

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis in these cells has been attributed to its reactive nature and ability to penetrate cellular membranes effectively due to the hexafluoropropan-2-yloxy group .

Study on Anticancer Properties

A recent study investigated the effects of various nitro-substituted compounds on human cancer cell lines. The results indicated that this compound significantly reduced cell viability in breast and lung cancer cells compared to controls. The mechanism was linked to increased levels of apoptosis markers such as caspase activation and PARP cleavage .

Antimicrobial Efficacy

In another study assessing the antimicrobial efficacy of fluorinated compounds against Escherichia coli and Staphylococcus aureus, this compound showed potent inhibitory effects at low concentrations. This suggests potential applications in developing new antimicrobial agents .

Propriétés

IUPAC Name |

2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6N2O3/c9-7(10,11)6(8(12,13)14)19-5-2-1-4(3-15-5)16(17)18/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXJARDXCIFHOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])OC(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50846773 | |

| Record name | 2-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50846773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917924-00-6 | |

| Record name | 2-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50846773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.